molecular formula C14H18N4O3S B2517211 Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-24-6

Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2517211
CAS RN: 341967-24-6
M. Wt: 322.38
InChI Key: RXPUWBRLVMEGFO-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate, is a chemical entity that appears to be related to various synthesized heterocyclic compounds. These compounds are often of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of dimethylaminomethylene intermediates with various dinucleophiles. For instance, ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates react with N-C-N dinucleophiles to afford esters of substituted pyrimidinecarboxylic acids in high yields . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves the use of dimethylamino groups . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as 1H NMR, IR, and MS . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of the dimethylamino group and other substituents on the heterocyclic core. The structure of the compound of interest would likely be elucidated using similar methods.

Chemical Reactions Analysis

The reactivity of compounds containing dimethylamino groups and other substituents can lead to the formation of various heterocyclic structures. For example, ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate can undergo cyclization to form 4-hydroxy-2-pyridone . In another case, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate reacts with aromatic amines to produce substituted thiazolo[5,4-c]pyridine-7-carboxylates . These reactions demonstrate the versatility of compounds with dimethylamino groups in synthesizing diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not explicitly detailed in the provided papers. However, the properties of these compounds can be inferred to some extent from their molecular structure. The presence of ester groups suggests solubility in organic solvents, while the heterocyclic and amino groups may influence the compound's acidity, basicity, and potential for forming hydrogen bonds. The stability of intermediates, such as ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates, indicates that certain substituents can stabilize the heterocyclic ring system .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have explored the transformation of related thieno[2,3-b]pyridine derivatives into various novel heterocyclic compounds. For instance, Albreht et al. (2009) demonstrated the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's versatility in creating new molecules with potential biological activities (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, indicating the compound's application in developing new chemical entities with diverse structural features (Bakhite, Al‐Sehemi, & Yamada, 2005).

Role in Complex Molecule Synthesis

The compound also serves as a key intermediate in the synthesis of complex molecules. Tumkyavichius (1995) synthesized NN-dimethyl-N′-(thieno[2,3-b]pyrimidin-S-yl)formamidines and S-acylaminothieno[2,3d]pyrimidines, highlighting the compound's utility in constructing intricate molecular architectures (Tumkyavichius, 1995).

Potential in Drug Development

The research on this compound and its derivatives also underscores its potential applications in drug development. For instance, Gad-Elkareem and El-Adasy (2010) synthesized new derivatives containing sulfonamide moieties and evaluated their antibacterial activity, suggesting the compound's relevance in designing new antimicrobial agents (Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

properties

IUPAC Name

ethyl 4-(dimethylamino)-3-[(methoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-5-21-14(19)12-11(16-8-17-20-4)10-9(18(2)3)6-7-15-13(10)22-12/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPUWBRLVMEGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate

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